Stille Coupling Yields with α-Bromo Cycloheptenone Substrates
In the total synthesis of rameswaralide, an α-bromo cycloheptenone intermediate (structurally analogous to 3-bromocyclohept-2-en-1-one) underwent Stille coupling with stannane 53 to afford dienone 55 in 71% isolated yield [1]. This demonstrates the competence of α-bromo cycloheptenones in palladium-catalyzed cross-couplings, a transformation not possible with non-halogenated cycloheptenones.
| Evidence Dimension | Synthetic Efficiency (Isolated Yield) |
|---|---|
| Target Compound Data | α-Bromo cycloheptenone (analog): 71% yield in Stille coupling |
| Comparator Or Baseline | Non-halogenated cyclohept-2-en-1-one: Not applicable (lacks reactive halogen handle) |
| Quantified Difference | Absolute gain of 71% yield vs. no reaction |
| Conditions | Stille coupling with stannane 53; Pd catalyst; total synthesis context [1] |
Why This Matters
Procurement of 3-bromocyclohept-2-en-1-one enables direct entry into palladium-catalyzed diversification pathways that are inaccessible with the non-halogenated parent enone, reducing synthetic step count and improving overall efficiency.
- [1] Truax, N. J.; et al. Total Synthesis of Rameswaralide Utilizing a Pharmacophore-Directed Retrosynthetic Strategy. J. Am. Chem. Soc. 2022, 144, 18575–18585. View Source
